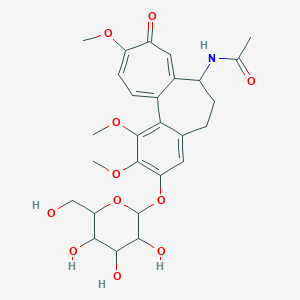

Colchicoside

Description

This compound has been reported in Colchicum autumnale and Gloriosa superba with data available.

from colchcium seeds; RN given refers to (S)-isomer; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO11/c1-12(30)28-16-7-5-13-9-19(38-27-24(34)23(33)22(32)20(11-29)39-27)25(36-3)26(37-4)21(13)14-6-8-18(35-2)17(31)10-15(14)16/h6,8-10,16,20,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,20+,22+,23-,24+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAFRQPVHYZDED-ZZEDUEFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301010233 | |

| Record name | Colchicoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-29-2 | |

| Record name | Colchicoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colchicoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colchicoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colchicoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLCHICOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD0I854K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Modulatory Role of Colchicoside and its Derivatives on GABA-A Receptor Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of colchicoside and its semi-synthetic derivative, thiothis compound, on Gamma-Aminobutyric Acid Type A (GABA-A) receptors. While both compounds are known for their muscle relaxant and anti-inflammatory properties, their interaction with GABA-A receptors reveals a complex and potent antagonistic relationship. This document summarizes key quantitative data, details common experimental methodologies used to elucidate this mechanism, and provides visual representations of the relevant signaling pathways and experimental workflows.

Executive Summary

This compound and its derivative thiothis compound have been demonstrated to act as antagonists at GABA-A receptors. This interaction is believed to contribute to some of their pharmacological effects, including potential proconvulsant activity. The primary mechanism of action is competitive antagonism at the GABA binding site, which contrasts with the allosteric modulation exhibited by many other GABA-A receptor ligands. This guide will focus on the competitive antagonistic properties of these compounds, providing a comprehensive overview for researchers in neuroscience and drug development.

Quantitative Analysis of GABA-A Receptor Antagonism

The inhibitory effects of this compound and thiothis compound on GABA-A receptor function have been quantified using various experimental paradigms. The following tables summarize the key findings from electrophysiological and binding assays.

Table 1: Inhibitory Potency of Thiothis compound on Recombinant Human GABA-A Receptors

| GABA-A Receptor Subunit Combination | Median Inhibitory Concentration (IC50) | Experimental System |

| α1β1γ2L | 0.13 µM | Xenopus oocytes |

| α1β2γ2L | 0.2 µM | Xenopus oocytes |

| α2β2γ2L | 0.2 µM | Xenopus oocytes |

Data compiled from studies on recombinant human GABA-A receptors expressed in Xenopus oocytes, indicating that thiothis compound is a potent inhibitor across different receptor subtypes.[1]

Table 2: Inhibitory Effects of Colchicine and Thiothis compound on Native GABA-A Receptors

| Compound | Effect | GABA Concentration Shift | Cell Type/Tissue |

| Colchicine (100 µM) | 59.9% inhibition of GABA-gated chloride currents | Rightward shift in GABA concentration-response curve | Human α1β2γ2L subunits in Xenopus oocytes |

| Thiothis compound | IC50 ≈ 0.15 µM | Inhibition of phasic GABA-A receptor-mediated currents | Purkinje cells (rat cerebellar slices) |

| Thiothis compound | IC50 ≈ 0.9 µM | Inhibition of tonic GABA-A receptor-mediated currents | Granule neurons (rat cerebellar slices) |

This table highlights the competitive antagonistic nature of colchicine, evidenced by the parallel rightward shift in the GABA concentration-response curve, and the potent inhibitory effects of thiothis compound on native neuronal GABA-A receptors.[2][3][4]

Table 3: Binding Affinity of Thiothis compound

| Ligand | Tissue | KD | Bmax |

| [3H]Thiothis compound | Rat spinal cord-brainstem membranes | 254 ± 47 nM | 2.39 ± 0.36 pmol/mg protein |

| [3H]Thiothis compound | Rat cortical membranes | 176 nM | 4.20 pmol/mg protein |

Binding studies with radiolabeled thiothis compound confirm its interaction with GABA-A receptors in the central nervous system, though they also suggest the presence of other unidentified binding sites.[5]

Experimental Protocols

The characterization of this compound's and thiothis compound's effects on GABA-A receptors relies on several key experimental techniques.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is instrumental in studying the function of specific recombinant GABA-A receptor subunit combinations.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2L).

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a saline solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The oocyte membrane potential is clamped at a holding potential (typically -70 mV).

-

-

Drug Application:

-

GABA is applied to elicit a baseline chloride current (IGABA).

-

This compound or thiothis compound is co-applied with GABA to assess its effect on the GABA-evoked current.

-

Concentration-response curves are generated by applying a range of GABA concentrations in the absence and presence of the antagonist.

-

-

Data Analysis: The inhibition of GABA-evoked currents is quantified, and for competitive antagonists, a Schild plot analysis can be performed to determine the dissociation constant (KB).

Patch-Clamp Electrophysiology in Brain Slices

This method allows for the study of drug effects on native GABA-A receptors in a more physiologically relevant context.

Methodology:

-

Brain Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Parasagittal slices (e.g., of the cerebellum) are prepared using a vibratome.

-

Recording:

-

Slices are transferred to a recording chamber on a microscope stage and continuously perfused with aCSF.

-

Whole-cell patch-clamp recordings are obtained from individual neurons (e.g., Purkinje cells or granule neurons) using a glass micropipette filled with an internal solution.

-

-

Stimulation and Recording:

-

For phasic currents, inhibitory postsynaptic currents (IPSCs) are evoked by stimulating inhibitory interneurons.

-

For tonic currents, the baseline holding current is monitored in the presence of a GABA-A receptor agonist or by blocking GABA uptake to reveal the tonic current.

-

-

Drug Perfusion: Thiothis compound is bath-applied to the slice to determine its effect on the amplitude and kinetics of phasic and tonic GABA-A receptor-mediated currents.

-

Analysis: The percentage of inhibition of the GABAergic currents is calculated to determine the IC50 of the compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a receptor.

Methodology:

-

Membrane Preparation: Synaptic membranes are prepared from specific brain regions (e.g., cerebral cortex, spinal cord) of rats.

-

Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand, such as [3H]thiothis compound, in the presence or absence of increasing concentrations of an unlabeled competing ligand (e.g., GABA, strychnine, or unlabeled thiothis compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

-

Data Analysis: Saturation binding experiments are used to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax). Competition binding experiments are used to determine the inhibitory constant (Ki) of the competing ligand.

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: GABA-A Receptor Signaling and Competitive Antagonism by this compound.

Caption: Two-Electrode Voltage-Clamp (TEVC) Experimental Workflow.

Caption: Logical Flow of this compound's Action on GABA-A Receptors.

Conclusion

References

- 1. Thiothis compound inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colchicine inhibits GABA(A) receptors independently of microtubule depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The muscle relaxant thiothis compound is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of [3H]thiothis compound binding sites in rat spinal cord and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Colchicine is a competitive antagonist at human recombinant gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. worldmedicine.uz [worldmedicine.uz]

Thiocolchicoside: A Competitive GABA-A Receptor Antagonist and Modulator of Inflammatory Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Thiocolchicoside, a semi-synthetic derivative of the natural glucoside this compound, is clinically utilized for its muscle relaxant, anti-inflammatory, and analgesic properties.[1] At its core, the pharmacological activity of thiothis compound stems from its potent and competitive antagonism of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2] This technical guide provides a comprehensive overview of thiothis compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.

Core Mechanism of Action: Competitive Antagonism at the GABA-A Receptor

Thiothis compound exerts its effects by directly competing with GABA for the same binding site on the GABA-A receptor complex. This competitive inhibition prevents the conformational change necessary for the influx of chloride ions, thereby attenuating the hyperpolarizing, inhibitory effect of GABA on neuronal excitability.[3][4] This action is believed to underlie both its therapeutic muscle relaxant effects and its dose-dependent pro-convulsant activity.[1][2]

Quantitative Analysis of Receptor Binding and Potency

The inhibitory potency of thiothis compound has been quantified across various receptor subtypes, highlighting its selectivity profile. The following table summarizes the key quantitative data from multiple studies.

| Receptor Subtype | Ligand/Current | Parameter | Value (µM) | Tissue/System | Reference |

| GABA-A (α1β1γ2L) | GABA-evoked Cl⁻ current | IC₅₀ | 0.2 | Recombinant human receptors in Xenopus oocytes | [3] |

| GABA-A (α1β2γ2L) | GABA-evoked Cl⁻ current | IC₅₀ | 0.13 | Recombinant human receptors in Xenopus oocytes | [3] |

| GABA-A (α2β2γ2L) | GABA-evoked Cl⁻ current | IC₅₀ | 0.16 | Recombinant human receptors in Xenopus oocytes | [3] |

| GABA-A | Phasic GABAergic currents | IC₅₀ | ~0.15 | Rat cerebellar Purkinje cells | [1] |

| GABA-A | Tonic GABAergic currents | IC₅₀ | ~0.9 | Rat cerebellar granule neurons | [1] |

| Glycine (α1) | Glycine-evoked current | IC₅₀ | 47 | Recombinant human receptors in Xenopus oocytes | [3] |

| Nicotinic Acetylcholine (α4β2) | Acetylcholine-evoked current | - | Partial inhibition at high concentrations | Recombinant human receptors in Xenopus oocytes | [3] |

Experimental Protocols for Characterization

The elucidation of thiothis compound's mechanism of action has been heavily reliant on electrophysiological and radioligand binding assays. The following are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This technique is instrumental in characterizing the effect of thiothis compound on ion channel function in a controlled, heterologous expression system.

1. Oocyte Preparation and Receptor Expression:

- Xenopus laevis oocytes are surgically harvested and defolliculated.

- cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2L) are microinjected into the oocytes.

- Injected oocytes are incubated for 2-5 days at 18°C to allow for receptor expression.

2. Electrophysiological Recording:

- An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

- The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, which serve as the voltage-sensing and current-passing electrodes.

- The oocyte is voltage-clamped at a holding potential of -60 mV.

3. Drug Application and Data Acquisition:

- GABA is applied to the oocyte to evoke an inward chloride current.

- Once a stable baseline response to GABA is established, thiothis compound is co-applied with GABA at varying concentrations.

- The inhibition of the GABA-evoked current by thiothis compound is measured, and concentration-response curves are generated to determine the IC₅₀ value.

- To confirm competitive antagonism, Schild analysis can be performed by measuring the shift in the GABA concentration-response curve in the presence of a fixed concentration of thiothis compound.

Patch-Clamp Electrophysiology in Brain Slices

This method allows for the study of thiothis compound's effects on native GABA-A receptors in a more physiologically relevant context.

1. Brain Slice Preparation:

- Parasagittal cerebellar slices (200 µm thick) are prepared from adult male rats using a vibratome.

- Slices are allowed to recover in an oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour.

2. Whole-Cell Patch-Clamp Recording:

- A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.

- Purkinje or granule neurons are visualized using differential interference contrast optics.

- A glass micropipette with a tip resistance of 3-5 MΩ, filled with an internal solution containing a high chloride concentration, is used to form a gigaseal with the cell membrane of the target neuron.

- The membrane patch is then ruptured to achieve the whole-cell configuration.

- Neurons are voltage-clamped at -70 mV.

3. Recording of GABAergic Currents:

- Phasic inhibitory postsynaptic currents (IPSCs) are evoked by electrical stimulation of the molecular layer.

- Tonic GABAergic currents are measured as the change in holding current in response to the application of a GABA-A receptor antagonist like bicuculline.

- Thiothis compound is bath-applied at various concentrations, and its effect on the amplitude and kinetics of both phasic and tonic GABAergic currents is recorded and analyzed.

Radioligand Binding Assays

These assays are used to determine the binding affinity of thiothis compound for the GABA-A receptor.

1. Membrane Preparation:

- Rat cerebral cortical tissue is homogenized in a sucrose buffer and centrifuged to pellet the crude synaptic membranes.

- The pellet is washed and resuspended in a Tris-HCl buffer.

2. Binding Assay:

- Aliquots of the membrane preparation are incubated with a radiolabeled GABA-A receptor ligand, such as [³H]GABA or [³H]muscimol, in the presence of varying concentrations of unlabeled thiothis compound.

- Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA.

- The incubation is carried out at 4°C for a defined period.

3. Data Analysis:

- The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

- The concentration of thiothis compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

- The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing the Molecular and Cellular Impact of Thiothis compound

The following diagrams, generated using the DOT language, illustrate the key aspects of thiothis compound's mechanism of action and experimental characterization.

Caption: Competitive antagonism of thiothis compound at the GABA-A receptor.

References

- 1. The muscle relaxant thiothis compound is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Thiothis compound inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Thiothis compound? [synapse.patsnap.com]

The Biosynthesis of Colchicoside in Colchicum autumnale: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of colchicoside, a significant bioactive alkaloid found in the autumn crocus, Colchicum autumnale. While the biosynthesis of its precursor, colchicine, has been extensively studied and largely elucidated, the terminal glycosylation step to form this compound is an area of ongoing investigation. This document synthesizes the current understanding of the entire pathway, from primary metabolites to this compound, and presents it in a manner accessible to researchers, scientists, and professionals in drug development. The guide details the key enzymatic steps, intermediate compounds, and relevant gene discoveries. Furthermore, it includes quantitative data on alkaloid accumulation, detailed experimental protocols for key research methodologies, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this complex metabolic route.

Introduction

Colchicum autumnale, commonly known as autumn crocus or meadow saffron, is a medicinal plant renowned for its production of tropolone alkaloids, most notably colchicine and its glycosidic derivative, this compound. Colchicine is an FDA-approved therapeutic for the treatment of gout and familial Mediterranean fever.[1][2] this compound, a 3-O-glucoside of colchicine, is utilized as a muscle relaxant.[3] The intricate biosynthetic pathway leading to these valuable compounds has been a subject of intense research for decades. Early radioisotope labeling studies laid the foundational understanding of the precursor molecules and key chemical transformations.[4] More recently, a combination of transcriptomics, metabolomics, and heterologous expression has led to the discovery of most of the genes and enzymes involved in the biosynthesis of colchicine.[1][5][6]

This guide focuses on the complete biosynthetic journey to this compound, with a particular emphasis on the terminal glycosylation step. While the specific UDP-glycosyltransferase (UGT) responsible for this conversion in C. autumnale has yet to be definitively identified, evidence from related biotransformation studies provides a strong putative mechanism. This document aims to be a core technical resource, providing not only the current state of knowledge but also the practical experimental frameworks used to unravel such complex biosynthetic pathways.

The Biosynthetic Pathway from Primary Metabolites to Colchicine

The biosynthesis of colchicine is a complex process that begins with the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway involves a series of enzymatic reactions, including hydroxylations, methylations, an intramolecular phenol coupling, and a unique ring expansion, to form the characteristic tropolone ring of colchicine.[4][7] The near-complete elucidation of this pathway was achieved through studies in Gloriosa superba, another colchicine-producing plant, and subsequent engineering in Nicotiana benthamiana.[1][5]

The key steps and intermediates in the biosynthesis of colchicine are summarized below:

-

Formation of the 1-Phenethylisoquinoline Scaffold: The pathway initiates with the condensation of two tyrosine-derived precursors and one phenylalanine-derived precursor to form the 1-phenethylisoquinoline alkaloid backbone.

-

Series of Hydroxylations and Methylations: The initial scaffold undergoes a series of hydroxylation and methylation reactions to produce the intermediate (S)-autumnaline.[4]

-

Intramolecular Phenol Coupling: (S)-autumnaline is then subjected to an intramolecular phenol coupling reaction, catalyzed by a cytochrome P450 enzyme, to form the bridged tetracyclic intermediate, O-methylandrocymbine.

-

Tropolone Ring Formation: A key and unusual step in the pathway is the oxidative ring expansion of the dienone ring C' of an O-methylandrocymbine derivative. This reaction, also catalyzed by a cytochrome P450 enzyme, results in the formation of the characteristic seven-membered tropolone ring, yielding N-formyldemecolcine.[1]

-

Final Tailoring Steps: The pathway from N-formyldemecolcine to colchicine involves a series of tailoring reactions, including N-deformylation and N-acetylation, which have also been characterized.[6]

The following diagram illustrates the elucidated portion of the colchicine biosynthetic pathway.

References

- 1. Changes in colchicine and demecolcine content during vegetation period of colchicum autumnale L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and engineering of colchicine alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Puzzling Out the Colchicine Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.ru [2024.sci-hub.ru]

An In-depth Technical Guide on the Role of Colchicoside in Traditional Medicine Research

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicoside, a natural glucoside found in plants of the Colchicaceae family, notably Gloriosa superba and Colchicum autumnale, has roots deeply embedded in traditional medicine. Historically, these plants were utilized for their potent anti-inflammatory and analgesic properties. Modern research has not only validated these traditional uses but has also elucidated the complex mechanisms of action, primarily through its semi-synthetic derivative, thiothis compound. This technical guide provides a comprehensive overview of this compound's journey from a traditional remedy to a subject of rigorous scientific investigation. It details the traditional applications, modern phytochemical analysis, specific experimental protocols for extraction and quantification, and the pharmacological pathways it modulates. This document aims to serve as a core resource for professionals in drug discovery and development, bridging the gap between ethnobotanical knowledge and contemporary pharmacological science.

Introduction: From Traditional Fields to Modern Laboratories

This compound is a naturally occurring alkaloid that belongs to the tropolone alkaloid family. It is most famously extracted from the seeds and tubers of Gloriosa superba (Flame Lily) and the corms of Colchicum autumnale (Autumn Crocus).[1][2] For centuries, these plants have been a cornerstone of traditional healing systems, particularly in Ayurveda and African folk medicine, for treating inflammatory ailments like gout and rheumatism.[2][3]

While this compound itself is a key phytochemical, much of the modern clinical and pharmacological research has focused on its semi-synthetic sulphur derivative, thiothis compound .[4][5] This is due to its enhanced therapeutic profile as a muscle relaxant with significant anti-inflammatory and analgesic effects.[6] This guide will explore the traditional context of this compound-containing plants and delve into the technical, data-driven research on thiothis compound, which represents the modern application of this traditional knowledge.

The Ethnobotanical Heritage: this compound in Traditional Medicine

The use of Gloriosa superba and Colchicum autumnale in traditional medicine provides the foundational knowledge for modern research. The tuberous roots and seeds were the primary parts of the plant used.[2][7] Ayurvedic texts describe the use of Gloriosa superba (known as 'Langali' or 'Kalihari') for a wide spectrum of conditions.[8][9]

Table 1: Traditional Medicinal Uses of this compound-Containing Plants

| Plant Species | Traditional System | Plant Part Used | Ailments Treated |

| Gloriosa superba | Ayurveda, African Folk Medicine | Tubers, Seeds, Roots | Gout, arthritis, rheumatism, inflammation, ulcers, skin diseases, snakebites, piles, delayed labour.[2][7][8] |

| Colchicum autumnale | Ancient Egyptian, Greek, European Traditional Medicine | Corms, Seeds | Gout, rheumatism, swelling, pain, dropsy (edema).[1][10][11][12] |

Despite their therapeutic benefits, these plants were recognized as highly toxic, and traditional practitioners employed specific detoxification processes ('sodhana') and adhered to strict dosage regimens to ensure safety.[9]

Phytochemical Analysis: Isolating the Active Principles

The primary bioactive compounds in these plants are the alkaloids colchicine and this compound. Modern phytochemical analysis is crucial for standardizing extracts and ensuring the purity of the active compounds.

Preliminary Phytochemical Screening

Initial analysis involves qualitative tests to identify the classes of compounds present. For alkaloids like this compound, standard precipitation and colorimetric tests are employed.

Experimental Protocol: Qualitative Tests for Alkaloids

-

Extraction: An extract of the plant material (e.g., powdered seeds) is prepared using a suitable solvent like ethanol or methanol.

-

Acidification: The extract is acidified with dilute hydrochloric acid (e.g., 2% HCl).

-

Precipitation Tests:

-

Mayer’s Test: A few drops of Mayer’s reagent (potassium mercuric iodide solution) are added to the acidified extract. The formation of a cream or white precipitate indicates the presence of alkaloids.[13]

-

Wagner’s Test: A few drops of Wagner’s reagent (iodine in potassium iodide solution) are added. A reddish-brown precipitate is a positive result.[13]

-

Dragendorff’s Test: Dragendorff’s reagent (potassium bismuth iodide solution) is added, which produces an orange or reddish-brown precipitate in the presence of alkaloids.[14]

-

Advanced Analytical Techniques

For precise identification and quantification, modern chromatographic and spectroscopic methods are indispensable.[15]

-

High-Performance Liquid Chromatography (HPLC): The most widely used technique for the quantitative analysis of this compound and its derivatives.[16][17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for identification and structural elucidation of alkaloids in complex plant extracts.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds but less common for large alkaloids like this compound.[15]

Core Experimental Protocols

This section provides detailed methodologies for the extraction and quantitative analysis of this compound and its derivatives, forming the backbone of research and development.

Extraction and Isolation of this compound from Gloriosa superba Seeds

This protocol focuses on a selective extraction process to separate this compound from the more toxic colchicine.[18]

-

Defatting: The powdered seeds of G. superba are first defatted using a non-polar solvent like hexane to remove lipids.

-

Methanolic Extraction: The defatted seed powder is extracted with methanol, which solubilizes the alkaloids.

-

Concentration: The methanolic extract is concentrated under reduced pressure to yield a syrupy liquid.

-

Aqueous Dilution: The syrup is diluted with water (typically in a 1:4 ratio).

-

Colchicine Removal: The aqueous solution is subjected to liquid-liquid extraction with a non-polar solvent such as chloroform. Colchicine, being less polar, partitions into the chloroform layer, which is then separated and removed.[18]

-

This compound Extraction: The remaining aqueous layer, now enriched with the more polar this compound, is extracted with n-butanol. This compound partitions into the n-butanol layer.[18]

-

Purification: The n-butanol extract is concentrated and can be further purified using techniques like column chromatography to yield high-purity this compound (>90%).[18]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Validated HPLC methods are essential for quality control and dosage formulation. The following protocol is a synthesis of validated methods for thiothis compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[19][20]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm particle size).[16]

-

Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like water or a phosphate buffer). A common composition is Acetonitrile:Water (70:30 v/v).[16][20]

-

Detection Wavelength: 250-290 nm range, often specifically 260 nm or 286 nm.[19][20]

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Standard Solution: A stock solution of pure thiothis compound is prepared in the mobile phase or methanol (e.g., 100 µg/mL).[17]

-

Test Solution: The formulation (e.g., powdered capsules) is accurately weighed, dissolved in methanol, sonicated to ensure complete dissolution, and diluted to a known concentration within the linear range of the assay. The solution is filtered through a 0.45 µm filter before injection.[17]

-

-

Validation (as per ICH Guidelines): The method must be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[21]

Table 2: Comparison of Validated HPLC Methods for Thiothis compound Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Thermo Hypersil Silica (250x4.6mm, 5µ) | C18 (250x4mm, 5µ) | Hypersil BDS, C-18 (250x4.6mm, 5µ) |

| Mobile Phase | N-Heptane:Methanol:Chloroform:Acetic Acid (70:20:10:0.2) | Acetonitrile:Water (70:30) | Acetonitrile:Phosphate Buffer (pH 3) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection λ | 360 nm | 286 nm | 260 nm |

| Retention Time | 7.78 min | ~3.3 min | 2.3 min |

| Reference | Int J Pharm Sci Rev Res (2015)[17] | RJPBCS (2011)[20] | TSI Journals (2014)[19] |

Pharmacological Activities and Mechanisms of Action

Modern research has unraveled the molecular mechanisms that explain the traditional uses of this compound-containing plants. The semi-synthetic derivative, thiothis compound, is a potent muscle relaxant with anti-inflammatory and analgesic properties.[4]

Muscle Relaxant Activity: GABAergic and Glycinergic Pathways

Thiothis compound exerts its muscle relaxant effects primarily through the central nervous system. It acts as a competitive antagonist for Gamma-aminobutyric acid type A (GABA-A) receptors and also shows an affinity for strychnine-sensitive glycine receptors.[22][23]

-

GABA-A Receptor Antagonism: By acting as an antagonist at GABA-A receptors, thiothis compound modulates the main inhibitory neurotransmitter system in the brain, leading to muscle relaxation.[4][22] It is important to note that this antagonistic action is also linked to its potential for convulsant activity, precluding its use in seizure-prone individuals.[4][6]

-

Glycinergic Agonism: It also possesses glycomimetic activity, acting on inhibitory glycine receptors, particularly in the spinal cord, which contributes to the relaxation of skeletal muscles.[4][22]

Anti-inflammatory and Anticancer Effects: Inhibition of the NF-κB Pathway

A pivotal mechanism underlying thiothis compound's anti-inflammatory and newly discovered anticancer properties is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[24][25] NF-κB is a master transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[26]

Mechanism of NF-κB Inhibition:

-

Inhibition of IKK: Inactive NF-κB is held in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli (like TNFα or RANKL) activate the IκB kinase (IKK) complex.[27][28] Thiothis compound prevents the activation of IKK.[24]

-

Prevention of IκBα Degradation: By inhibiting IKK, thiothis compound blocks the phosphorylation and subsequent degradation of IκBα.[24]

-

Suppression of p65 Translocation: With IκBα remaining intact, the active subunit of NF-κB (p65) cannot translocate to the nucleus.[24][26]

-

Downregulation of Target Genes: As a result, the transcription of pro-inflammatory and pro-survival genes (e.g., cytokines, Bcl-2, XIAP) is suppressed.[26]

This inhibition of NF-κB has been shown to suppress the proliferation of various cancer cell lines and inhibit osteoclastogenesis (the formation of bone-resorbing cells), suggesting potential applications in treating cancer and metastatic bone loss.[27][28][29][30]

Clinical Efficacy and Safety Profile

The clinical utility of thiothis compound has been evaluated primarily for musculoskeletal conditions, particularly acute low back pain.

Efficacy in Low Back Pain

Multiple randomized controlled trials (RCTs) and subsequent meta-analyses have assessed the efficacy of thiothis compound in reducing pain and improving function in patients with acute low back pain.

Table 3: Summary of Clinical Efficacy of Thiothis compound in Acute Low Back Pain (vs. Placebo)

| Time Point | Outcome Measure | Pooled Mean Difference (MD) | 95% Confidence Interval (CI) | Conclusion | Reference |

| 2-3 Days | VAS Score Reduction | -0.49 | -0.90 to -0.09 | Statistically significant reduction in pain. | Bianconi et al., 2024[31] |

| 5-7 Days | VAS Score Reduction | -0.82 | -1.46 to -0.18 | Statistically significant reduction in pain. | Bianconi et al., 2024[31] |

| Day 3 | VAS Score | Significantly lower vs. placebo (p < 0.001) | N/A | Significant improvement in spontaneous pain. | Tüzün et al., 2003[32] |

| Day 5 | Global Evaluation | 76.8% rated as 'very good/good' (p < 0.0005) | N/A | Significant patient-reported improvement. | Tüzün et al., 2003[32] |

Note: VAS (Visual Analogue Scale) for pain is typically measured on a 0-10 or 0-100 scale. A recent meta-analysis concluded that while the reduction in pain is statistically significant, the clinical impact may be small, as the effect size was below the minimally important difference (MID) of a 1-point reduction on a 0-10 scale.[31][33]

Toxicology and Safety

The transition from a traditional plant remedy to a modern pharmaceutical requires a thorough understanding of its safety profile.

Table 4: Toxicology and Safety Profile of Thiothis compound

| Aspect | Finding | Recommendation / Implication | Reference |

| Genotoxicity | A metabolite of thiothis compound can cause aneuploidy (abnormal chromosome numbers) in dividing cells. | Considered a risk factor for teratogenicity, impaired male fertility, and potentially cancer. Long-term use and doses exceeding recommendations should be avoided. | European Medicines Agency (2013)[34] |

| Reproductive Toxicity | Risk of impaired male fertility and potential harm to a fetus if used during pregnancy. | Contraindicated in pregnancy, breastfeeding women, and women of childbearing potential not using effective contraception. | European Medicines Agency (2013)[34] |

| Dosage Limits | Oral use: Max 16 mg/day for no more than 7 consecutive days. Intramuscular use: Max 8 mg/day for no more than 5 consecutive days. | Strict adherence to dosage and duration limits is crucial to minimize risks. | European Medicines Agency (2013)[4] |

| Hepatotoxicity | Rare cases of drug-induced liver injury (elevated AST/ALT) have been reported, which were reversible upon discontinuation. | Should be considered a rare hepatotoxic agent. Monitor liver function if signs of liver injury appear. | Uyanik et al., 2011[35] |

| CNS Effects | Can induce seizures. | Should not be used in individuals prone to seizures. | DrugBank[4] |

Conclusion and Future Directions

The study of this compound and its derivative, thiothis compound, provides a compelling example of drug discovery rooted in traditional medicine. The historical use of Gloriosa superba and Colchicum autumnale for inflammatory conditions has been scientifically validated through the elucidation of its potent anti-inflammatory and muscle relaxant properties. The inhibition of the NF-κB pathway stands out as a key mechanism, not only explaining its traditional applications but also opening new avenues for research in oncology and bone metabolism disorders.

For drug development professionals, the journey of this compound underscores several key principles:

-

Validation of Traditional Knowledge: Ethnobotanical information can be a valuable starting point for identifying novel therapeutic agents.

-

Importance of Phytochemical Standardization: Rigorous extraction, isolation, and quantification protocols are essential to ensure the consistency, efficacy, and safety of plant-derived compounds.

-

Benefit-Risk Assessment: The discovery of significant safety concerns, such as the potential for aneuploidy, highlights the critical need for comprehensive toxicological evaluation, even for compounds with a long history of use.

Future research should focus on developing analogues of thiothis compound that retain the therapeutic benefits of NF-κB inhibition while minimizing the associated toxicities. Further well-designed clinical trials are also needed to clarify its clinical efficacy and establish a more definitive risk-benefit profile for its various potential applications.

References

- 1. pascoe.ca [pascoe.ca]

- 2. researchgate.net [researchgate.net]

- 3. Colchicine: An Ancient Drug with Modern Uses - The Rheumatologist [the-rheumatologist.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ayurtimes.com [ayurtimes.com]

- 6. Thiothis compound - Wikipedia [en.wikipedia.org]

- 7. Gloriosa Superba Seeds Extract - SA Herbal Bioactives [saherbalbioactives.com]

- 8. Langali/ Tiger’s Claws/ The Glory Lily/ Gloriosa superba Linn. [planetayurveda.com]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. weclinic.in [weclinic.in]

- 11. drugs.com [drugs.com]

- 12. Semina Colchicum Autumnale · OnView [collections.countway.harvard.edu]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. researchgate.net [researchgate.net]

- 15. ajgreenchem.com [ajgreenchem.com]

- 16. researchgate.net [researchgate.net]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. Process For Extraction Of Non Toxic High Purity this compound From [quickcompany.in]

- 19. tsijournals.com [tsijournals.com]

- 20. rjpbcs.com [rjpbcs.com]

- 21. jneonatalsurg.com [jneonatalsurg.com]

- 22. What is the mechanism of Thiothis compound? [synapse.patsnap.com]

- 23. Thiothis compound inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Thiothis compound exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. researchgate.net [researchgate.net]

- 27. Thiothis compound suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Thiothis compound suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Thiothis compound a semi-synthetic derivative of the Glory Lily: a new weapon to fight metastatic bone resorption? - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. Multicenter, randomized, double-blinded, placebo-controlled trial of thiothis compound in acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. ema.europa.eu [ema.europa.eu]

- 35. Thiothis compound-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the HPLC-UV Determination of Thiocolchicoside

Introduction

Thiocolchicoside is a semi-synthetic sulfur derivative of this compound, a naturally occurring glucoside from the plant Colchicum autumnale. It functions as a muscle relaxant with anti-inflammatory and analgesic properties.[1][2][3] Thiothis compound acts as a competitive antagonist for GABA-A receptors and also inhibits glycine receptors.[2][3] Due to its therapeutic importance, accurate and reliable analytical methods for its quantification in pharmaceutical dosage forms are crucial for quality control and research. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of thiothis compound.

| Property | Value |

| Molecular Formula | C₂₇H₃₃NO₁₀S |

| Molecular Weight | 563.6 g/mol |

| IUPAC Name | N-[(7S)-3-(β-D-glucopyranosyloxy)-1,2-dimethoxy-10-(methylthio)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide |

| CAS Number | 602-41-5 |

| Appearance | Solid |

| Solubility | Soluble in water |

Chromatographic Conditions

A variety of HPLC methods have been successfully employed for the analysis of thiothis compound. A summary of commonly used conditions is presented below. The selection of a specific method may depend on the available instrumentation and the sample matrix.

Table 1: Summary of HPLC-UV Methods for Thiothis compound Determination

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Synergi™ 4µm Polar-RP 80Å, 150x4.6mm[6] | C18, 250mm x 4.6mm, 5µm[7] | Hypersil BDS, C-18, 250mm x 4.6mm, 5µm[1] | InertSil ODS-3, 250mm x 4.6mm, 5µm[8] |

| Mobile Phase | A: 20mM Sodium Acetate Buffer (pH 5.0) B: MeOH:CH₃CN (20:80) (Gradient)[6] | Acetonitrile: Water (70:30 v/v)[7][9] | Acetonitrile: Phosphate Buffer (pH 3.0) (Gradient)[1] | Phosphate Buffer (pH 6.0): Methanol (30:70 v/v)[8] |

| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[7][9] | 1.0 mL/min[1] | 1.2 mL/min[8] |

| Injection Volume | Not Specified | 20 µL[8] | Not Specified | 20 µL[8] |

| Detection Wavelength | 254 nm[6] | 286 nm[7][9] | 260 nm[1] | 255 nm[8] |

| Retention Time | Not Specified | ~3.3 min[9] | ~2.3 min[1] | ~4.6 min[8] |

Method Validation Parameters

The validity of an analytical method is crucial for obtaining reliable results. Key validation parameters for the HPLC-UV determination of thiothis compound are summarized below.

Table 2: Summary of Method Validation Data

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Linearity Range (µg/mL) | 5 - 15[6] | 0 - 10[7] | 10 - 60[1] | 2 - 6[8] |

| Correlation Coefficient (r²) | > 0.999[6] | 0.9996[7] | 0.999[1] | > 0.999[8] |

| Accuracy (% Recovery) | Not Specified | 98.8 - 100.81[9] | 99.96[1] | Not Specified |

| Precision (%RSD) | Not Specified | Intraday: 0.17, Interday: 0.63[9] | Not Specified | Not Specified |

| LOD (µg/mL) | Not Specified | 0.03[9] | Not Specified | 0.0132[8] |

| LOQ (µg/mL) | Not Specified | 0.042[9] | Not Specified | 0.04[8] |

Detailed Experimental Protocol

This protocol is based on a commonly cited and robust isocratic RP-HPLC method.

1. Materials and Reagents

-

Thiothis compound reference standard (>95% purity)[4]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

0.45 µm membrane filters

2. Instrumentation

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.

-

Data acquisition and processing software.

-

Analytical balance

-

Sonicator

-

pH meter

3. Chromatographic Conditions

-

Column: C18, 250mm x 4.6mm, 5µm particle size

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

4. Preparation of Solutions

-

Mobile Phase: Mix acetonitrile and water in a 70:30 ratio. Degas the solution by sonication for 15-20 minutes before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of thiothis compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linearity range (e.g., 2, 4, 6, 8, 10 µg/mL).

5. Sample Preparation (for Capsule/Tablet Dosage Forms)

-

Weigh and finely powder not fewer than 20 tablets/capsules.

-

Accurately weigh a portion of the powder equivalent to 4 mg of thiothis compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 20-30 minutes to ensure complete dissolution of the drug.[8]

-

Make up the volume to 100 mL with the mobile phase.

-

Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.[10]

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

6. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of each working standard solution and the sample solution into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Plot a calibration curve of peak area versus concentration for the standard solutions.

-

Determine the concentration of thiothis compound in the sample solution from the calibration curve.

Workflow and Data Analysis

The following diagrams illustrate the experimental workflow and the logical relationship for method validation.

Caption: Experimental workflow for HPLC-UV analysis of thiothis compound.

Caption: Key parameters for HPLC method validation.

Conclusion

The described HPLC-UV method is simple, rapid, accurate, and precise for the determination of thiothis compound in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be adapted for other research purposes. Proper method validation according to ICH guidelines is essential to ensure reliable and reproducible results.

References

- 1. tsijournals.com [tsijournals.com]

- 2. Thiothis compound | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiothis compound - Wikipedia [en.wikipedia.org]

- 4. Thiothis compound, GABAA antagonist (ab144375) | Abcam [abcam.com]

- 5. Thiothis compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiothis compound and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijrpc.com [ijrpc.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. asianpharmtech.com [asianpharmtech.com]

Application Notes and Protocols for Colchicine-Induced Chromosome Doubling in Maize Haploids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of colchicine in inducing chromosome doubling in maize haploids, a critical step in the production of doubled haploid (DH) lines for accelerated plant breeding.

Introduction

The production of doubled haploid (DH) lines is a cornerstone of modern maize breeding programs, offering a rapid path to complete homozygosity.[1][2] This process relies on the creation of haploid plants, which are sterile, and the subsequent doubling of their chromosome number to restore fertility and create viable, homozygous diploid lines. Colchicine, an antimitotic agent, is the most commonly used chemical for inducing this chromosome doubling.[1][3] It functions by disrupting microtubule polymerization and interfering with spindle fiber formation during mitosis, leading to the formation of cells with a doubled chromosome number.[3]

This document outlines various methods for colchicine application, presenting comparative data on their efficiency and providing detailed, step-by-step protocols to guide researchers in their experimental design.

Key Parameters for Success

The success of colchicine-induced chromosome doubling is evaluated based on several key metrics[1]:

-

Survival Rate (SR): The percentage of haploid plants that survive after colchicine treatment.

-

Reproduction Rate (RR): The proportion of surviving plants that successfully produce seed.

-

Overall Success Rate (OSR): The proportion of treated haploid seedlings that ultimately yield D1 ears with seeds. This is a comprehensive measure of the efficiency of the entire process.

Data Presentation: Comparison of Colchicine Application Methods

The choice of application method significantly impacts the success of chromosome doubling. Below is a summary of quantitative data from various studies comparing different colchicine treatment protocols.

| Method | Colchicine Concentration | Treatment Duration | Key Findings & Success Rates | Reference |

| Seedling Immersion (Standard Method) | 0.04% - 0.06% | 8 - 12 hours | A widely used method, but often with lower overall success rates compared to newer methods. OSR can be significantly lower than the root and crown immersion method.[1][2] | [1][4] |

| Root and Crown Immersion at V2 Stage | 0.04% - 0.1% | Not specified | This method has shown significantly higher Survival Rate (SR), Reproduction Rate (RR), and Overall Success Rate (OSR) compared to the standard seedling immersion.[1][2] Increasing colchicine concentration in this method positively impacts OSR without drastically affecting SR.[2][5] | [1][2][5] |

| Seed Immersion | 0.05% - 0.3% | Not specified | Generally shows lower RR and OSR compared to seedling and root/crown immersion methods.[1] | [1] |

| Injection into Shoot Apical Meristem | 0.125% | Single injection of 100 µL | An effective method with the advantage of lower colchicine consumption and reduced toxic waste. Overall success rates have been reported to range from 2.9% to 34%.[6][7] | [6][7] |

| Anther Culture with Colchicine in Medium | 250 - 1000 mg/l | 7 days | Optimal doubling was observed at these concentrations, significantly increasing the doubling index compared to controls.[8] Higher concentrations can be detrimental to plant production.[8] | [8][9] |

| Haploid Callus Treatment | 0.025% - 0.05% | 24 - 72 hours | Treatment for 24 hours resulted in approximately 50% doubled haploid plants, while 72-hour treatment yielded almost all doubled haploids.[10] | [10] |

Experimental Protocols

The following are detailed protocols for the most effective and commonly cited methods of colchicine application for chromosome doubling in maize haploids.

Protocol 1: Root and Crown Immersion of V2 Seedlings

This method has demonstrated superior doubling rates and is recommended for achieving high efficiency.[1][2]

Materials:

-

Maize haploid seedlings at the V2 stage (two fully expanded leaves)

-

Colchicine solution (0.07% w/v)

-

Dimethyl sulfoxide (DMSO)

-

Beakers or trays

-

Water for rinsing

-

Pots with sterile potting mix

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

-

Preparation of Colchicine Solution:

-

Prepare a 0.07% (w/v) colchicine solution in water. For example, dissolve 0.7 g of colchicine in 1 liter of water.

-

Add DMSO to the solution to a final concentration of 0.1% (v/v). DMSO acts as a surfactant to aid colchicine uptake.

-

Safety Precaution: Colchicine is highly toxic. Handle with extreme care using appropriate PPE.

-

-

Seedling Preparation:

-

Carefully uproot the V2 stage haploid seedlings, taking care not to damage the roots and crown.

-

Gently wash the roots to remove any soil or growing medium.

-

-

Colchicine Treatment:

-

Place the seedlings in a beaker or tray containing the colchicine solution.

-

Ensure that the entire root system and the crown region (the area where the shoot and root meet) are fully submerged in the solution.

-

The duration of immersion is a critical parameter that may require optimization for different genotypes, but is generally performed for a set period as determined by preliminary experiments (e.g., several hours).

-

-

Post-Treatment Rinsing and Transplanting:

-

After the treatment period, carefully remove the seedlings from the colchicine solution.

-

Thoroughly rinse the roots and crown with running water to remove any residual colchicine.

-

Immediately transplant the treated seedlings into pots filled with a sterile, well-drained potting mix.

-

-

Recovery and Growth:

-

Place the transplanted seedlings in a controlled environment (greenhouse) with appropriate light, temperature, and humidity for recovery.

-

Monitor the plants for signs of stress and provide adequate watering.

-

Protocol 2: Injection of Colchicine into the Shoot Apical Meristem

This method is efficient in terms of chemical usage and waste reduction.[6][7]

Materials:

-

Maize haploid seedlings at the V2 stage

-

Colchicine solution (0.125% w/v)

-

Dimethyl sulfoxide (DMSO)

-

1 ml insulin syringes with a fine needle

-

Personal Protective Equipment (PPE)

Procedure:

-

Preparation of Colchicine Solution:

-

Prepare a 0.125% (w/v) colchicine solution in water.

-

Add DMSO to a final concentration of 0.5% (v/v).

-

Safety Precaution: Handle colchicine with extreme care.

-

-

Treatment:

-

Identify the basal meristem (growing point) of the V2 haploid seedling.

-

Using an insulin syringe, carefully inject 100 µL of the colchicine solution directly into the seedling's basal meristem.[6]

-

-

Post-Treatment and Transplanting:

-

Allow the treated seedlings to remain in their current growth medium for one day to recover.

-

The following day, transplant the seedlings to the field or a larger pot.

-

-

Growth and Monitoring:

-

Provide standard care for maize plants and monitor for successful growth and fertility restoration.

-

Protocol 3: Anther Culture with Colchicine-Containing Medium

This in vitro method integrates chromosome doubling into the plant regeneration process.[8]

Materials:

-

Maize anthers at the appropriate microspore development stage

-

Induction medium for anther culture

-

Colchicine

-

Sterile petri dishes and culture vessels

-

Laminar flow hood

-

Incubator

Procedure:

-

Preparation of Colchicine-Containing Medium:

-

Prepare the standard anther culture induction medium.

-

Autoclave the medium and allow it to cool.

-

In a laminar flow hood, add a filter-sterilized colchicine stock solution to the medium to achieve a final concentration of 250 mg/l.[8]

-

-

Anther Culture Initiation:

-

Under sterile conditions, excise anthers from surface-sterilized maize tassels.

-

Plate the anthers on the colchicine-containing induction medium.

-

-

Incubation:

-

Incubate the cultured anthers in the dark at a controlled temperature (e.g., 14°C) for the first 7 days of culture.[8]

-

-

Subculture and Regeneration:

-

After the initial 7-day treatment, transfer the anthers to a fresh, colchicine-free induction medium.

-

Continue the standard anther culture protocol for embryo-like structure formation and plantlet regeneration.

-

-

Plantlet Acclimatization:

-

Once plantlets have developed, transfer them to a rooting medium and subsequently acclimatize them to greenhouse conditions.

-

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Mechanism of colchicine-induced chromosome doubling.

Caption: Workflow for the root and crown immersion method.

Caption: Workflow for the apical meristem injection method.

References

- 1. Improving the Efficiency of Colchicine-Based Chromosomal Doubling of Maize Haploids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving the Efficiency of Colchicine-Based Chromosomal Doubling of Maize Haploids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ojs.uel.br [ojs.uel.br]

- 7. researchgate.net [researchgate.net]

- 8. Colchicine-mediated chromosome doubling during anther culture of maize (Zea mays L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijbiotech.com [ijbiotech.com]

- 10. Efficient production of doubled haploid plants through colchicine treatment of anther-derived maize callus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Colchicine Site Competitive Tubulin Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for commonly used assays to identify and characterize compounds that bind to the colchicine site on β-tubulin. Understanding the interaction of small molecules with this site is crucial for the development of novel anticancer agents that disrupt microtubule dynamics.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. The colchicine binding site, located at the interface between α- and β-tubulin, is a key target for anticancer drug development.[1] Inhibitors that bind to this site disrupt microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2] Colchicine site inhibitors (CSIs) have shown promise in overcoming multidrug resistance and targeting tumor vasculature.[3]

This document outlines three widely used in vitro methods to screen for and characterize novel CSIs: Fluorescence-Based Competitive Binding Assays, Scintillation Proximity Assays (SPA), and Radiolabeled [3H]-Colchicine Competitive Binding Assays. Additionally, a protocol for a tubulin polymerization assay is provided as a primary screening method to identify compounds that affect microtubule dynamics.

Principles of Colchicine Site Competitive Assays

Competitive binding assays are based on the principle that a test compound (unlabeled ligand) will compete with a known ligand (labeled probe or radioligand) that has a high affinity for the colchicine binding site on tubulin. The displacement of the labeled ligand by the test compound is measured, and from this, the inhibitory concentration (IC50) and binding affinity (Ki) of the test compound can be determined.

Experimental Protocols

Tubulin Polymerization Assay

This assay is often used as an initial screen to identify compounds that inhibit or enhance tubulin polymerization.

Principle: Tubulin polymerization can be monitored by measuring the increase in turbidity (light scattering) at 340 nm as microtubules form.[4]

Protocol:

-

Prepare a reaction mixture containing purified tubulin (e.g., 40 µM porcine brain tubulin) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol) supplemented with 1.0 mM GTP.[5]

-

Add the test compound at various concentrations (or DMSO as a vehicle control) to the wells of a 96-well plate.

-

Initiate polymerization by adding the tubulin reaction mixture to the wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance against time to generate polymerization curves.

-

The IC50 value is the concentration of the compound that inhibits the extent of tubulin polymerization by 50% compared to the control.

Fluorescence-Based Competitive Binding Assay

This assay utilizes the change in fluorescence properties of a probe upon binding to tubulin.

Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin.[6] A test compound that competes for the same binding site will displace colchicine, leading to a decrease in fluorescence. Alternatively, a fluorescently labeled colchicine analog or a probe that binds to the colchicine site can be used, where displacement by a competitor alters its fluorescence polarization.

Protocol (using intrinsic colchicine fluorescence): [6][7]

-

Prepare a solution of purified tubulin (e.g., 3 µM) in a suitable buffer.

-

Add colchicine (e.g., 4 µM) to the tubulin solution.

-

Add the test compound at various concentrations. Use a known CSI (e.g., nocodazole) as a positive control and a compound that binds to a different site (e.g., paclitaxel) as a negative control.

-

Incubate the mixture at 37°C for 60 minutes.

-

Measure the fluorescence intensity (e.g., excitation at 350 nm, emission at 435 nm).

-

Plot the percentage of fluorescence inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous and high-throughput method that avoids separation steps.[8]

Principle: Biotinylated tubulin is captured by streptavidin-coated SPA beads containing a scintillant. When [3H]-colchicine binds to the tubulin, the emitted β-particles are close enough to excite the scintillant, producing a light signal. A competing compound will displace [3H]-colchicine, reducing the signal.[8][9]

-

In a microplate, incubate biotin-labeled tubulin with the unlabeled test compound at various concentrations.

-

Add a constant concentration of [3H]-colchicine.

-

Incubate to allow binding to reach equilibrium.

-

Add streptavidin-labeled SPA beads and incubate further to allow the biotin-streptavidin interaction.

-

Measure the light emission using a scintillation counter.

-

The dissociation constant (Kd) for colchicine and the inhibition constants (Ki) for the test compounds can be determined from the competition curves.[9]

Radiolabeled [3H]-Colchicine Competitive Binding Assay

This is a traditional and robust method for studying colchicine site binders.

Principle: This assay measures the ability of a test compound to compete with radiolabeled [3H]-colchicine for binding to tubulin. The tubulin-ligand complexes are then separated from the unbound radioligand, and the amount of bound radioactivity is quantified.

-

Incubate purified tubulin (e.g., 3 µM) with a fixed concentration of [3H]-colchicine (e.g., 2.5 nM to 50 nM) and varying concentrations of the test compound.[10][11]

-

Incubate the mixture at 30-37°C for 30-180 minutes to reach binding equilibrium.[10][11]

-

Separate the tubulin-bound [3H]-colchicine from the free radioligand. This can be achieved by:

-

Filtration: Pass the reaction mixture through a filter that retains the protein-ligand complex, followed by washing.[11]

-

DEAE-Sephadex Gel Chromatography: Apply the sample to a DEAE Sephadex column, which binds the tubulin-ligand complex. Wash the column to remove unbound ligand, and then elute the complex.[10]

-

-

Quantify the radioactivity in the bound fraction using a scintillation counter.

-

Plot the percentage of inhibition of [3H]-colchicine binding versus the concentration of the test compound to determine the IC50 value.

Data Presentation

Quantitative data from competitive binding assays are typically presented as IC50 values (the concentration of inhibitor required to displace 50% of the labeled ligand) and Ki values (the inhibition constant, which reflects the binding affinity of the inhibitor).

Table 1: IC50 Values for Tubulin Polymerization Inhibition of Known Colchicine Site Inhibitors

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| Colchicine | 2.68 - 10.6 | [12][13] |

| Combretastatin A-4 (CA-4) | 2.1 - 2.9 | [12][14] |

| Nocodazole | ~5 | [4] |

| Podophyllotoxin | - | - |

| G13 | 13.5 | [15][16] |

| E27 | 16.1 | [15][16] |

| Compound 97 | 0.79 | [12] |

| Compound 53 | 0.44 | [12] |

| Compound 87 | 1.6 | [12] |

| St. 36 | 1.7 | [13] |

| St. 59 | 14 | [13] |

| St. 61 | 1.20 | [13] |

| Compound 6 | 6.6 | [17] |

| Compound 11 | 8.2 | [17] |

| Compound 12 | 11.4 | [17] |

Table 2: Binding Affinity (Ki or Kd) of Colchicine and its Analogs

| Compound | Ki or Kd (µM) | Assay Method | Reference |

| Colchicine | 1.4 (Kd) | Scintillation Proximity Assay | [8][9] |

| Colchicine | 1200 (Kd, nM) | [3H] Colchicine Binding | [11] |

| Colchicine Analogs | Varies | - | [18] |

Visualization of Pathways and Workflows

Signaling Pathway of Tubulin Polymerization and Inhibition

The following diagram illustrates the dynamic process of microtubule formation and the mechanism of action of colchicine site inhibitors.

Caption: Tubulin polymerization and inhibition by colchicine site binders.

Experimental Workflow for a Colchicine Site Competitive Binding Assay

This diagram outlines the general steps involved in performing a competitive binding assay to identify colchicine site inhibitors.

Caption: General workflow for a colchicine site competitive binding assay.

Application Notes

Advantages and Disadvantages of Different Assays:

-

Tubulin Polymerization Assay:

-

Advantages: Simple, rapid, and suitable for high-throughput screening. It can identify both inhibitors and enhancers of polymerization.

-

Disadvantages: It does not directly confirm binding to the colchicine site. Compounds may affect polymerization through other mechanisms.

-

-

Fluorescence-Based Assays:

-

Advantages: Homogeneous format (no separation steps), high sensitivity, and amenable to high-throughput screening. Non-radioactive.

-

Disadvantages: Requires a suitable fluorescent probe. Potential for interference from fluorescent compounds.

-

-

Scintillation Proximity Assay (SPA):

-

Advantages: Homogeneous, high-throughput, and sensitive. Reduces radioactive waste compared to traditional methods.[8]

-

Disadvantages: Requires specialized SPA beads and a scintillation counter. Biotinylation of tubulin may affect ligand binding.

-

-

Radiolabeled [3H]-Colchicine Binding Assay:

-

Advantages: Direct and quantitative measurement of binding to the colchicine site. Considered a "gold standard" method.

-

Disadvantages: Involves handling of radioactivity, is more labor-intensive due to separation steps, and generates radioactive waste.

-

Troubleshooting:

-

High Background Signal:

-

In fluorescence assays, check for autofluorescence of compounds or buffer components.

-

In radioactive assays, ensure complete separation of bound and free ligand. Optimize washing steps.

-

-

Low Signal-to-Noise Ratio:

-

Optimize concentrations of tubulin and labeled ligand.

-

Ensure the purity and activity of the tubulin preparation.

-

-

Poor Reproducibility:

-

Ensure accurate and consistent pipetting.

-

Control temperature and incubation times precisely.

-

Use high-quality reagents and check for batch-to-batch variability.

-

Applications in Drug Discovery:

-

High-Throughput Screening (HTS): Fluorescence-based assays and SPA are well-suited for screening large compound libraries to identify initial hits.

-

Lead Optimization: All described assays can be used to determine the structure-activity relationship (SAR) of a series of compounds, guiding the chemical synthesis of more potent and selective inhibitors.

-

Mechanism of Action Studies: These assays confirm that a compound's antiproliferative activity is due to its interaction with the colchicine binding site on tubulin.

By employing these assays, researchers can effectively identify and characterize novel colchicine site inhibitors, paving the way for the development of new and improved cancer therapeutics.

References

- 1. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. swordbio.com [swordbio.com]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. 4.13. [3H]-Colchicine Tubulin-Binding Assay [bio-protocol.org]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]